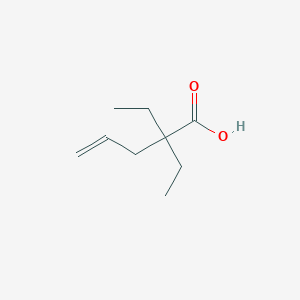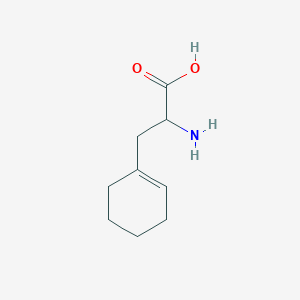![molecular formula C14H21N3O6 B12099848 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(pyrrolidin-1-ylmethyl)pyrimidine-2,4-dione](/img/structure/B12099848.png)
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(pyrrolidin-1-ylmethyl)pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Pyrrolidinomethyluridine is a purine nucleoside analogue known for its broad antitumor activity. It targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis . This compound has a molecular formula of C14H21N3O6 and a molecular weight of 327.33 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
given its classification as a nucleoside analogue, it is likely produced using standard nucleoside synthesis techniques, which involve the protection and deprotection of functional groups, followed by nucleophilic substitution reactions .
化学反应分析
Types of Reactions
5-Pyrrolidinomethyluridine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the pyrrolidinomethyl group or the uridine moiety.
Reduction: This reaction can reduce any oxidized forms of the compound.
Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of 5-Pyrrolidinomethyluridine, while substitution reactions may introduce different functional groups at the 5-position .
科学研究应用
5-Pyrrolidinomethyluridine has several scientific research applications, including:
Chemistry: Used as a scaffold and template in nucleoside analogue research.
Biology: Studied for its role in inhibiting DNA synthesis and inducing apoptosis in cancer cells.
Medicine: Investigated for its potential as an anticancer agent targeting indolent lymphoid malignancies.
Industry: Utilized in the development of new nucleoside analogues with potential therapeutic applications.
作用机制
The mechanism of action of 5-Pyrrolidinomethyluridine involves the inhibition of DNA synthesis and the induction of apoptosis. This compound targets DNA polymerase, thereby preventing the replication of DNA in cancer cells. The induction of apoptosis is mediated through the activation of caspases and the disruption of mitochondrial membrane potential .
相似化合物的比较
Similar Compounds
Similar compounds to 5-Pyrrolidinomethyluridine include other purine nucleoside analogues such as:
- Fludarabine
- Cladribine
- Pentostatin
Uniqueness
What sets 5-Pyrrolidinomethyluridine apart from these compounds is its specific modification at the 5-position with a pyrrolidinomethyl group. This unique structural feature may contribute to its distinct biological activity and therapeutic potential .
属性
分子式 |
C14H21N3O6 |
|---|---|
分子量 |
327.33 g/mol |
IUPAC 名称 |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(pyrrolidin-1-ylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H21N3O6/c18-7-9-10(19)11(20)13(23-9)17-6-8(12(21)15-14(17)22)5-16-3-1-2-4-16/h6,9-11,13,18-20H,1-5,7H2,(H,15,21,22) |
InChI 键 |
KVVBRYQVEYLNDV-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CC2=CN(C(=O)NC2=O)C3C(C(C(O3)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)pyrrolo[2,3-b]pyridin-2-yl]pyridine-3-carboxaldehyde](/img/structure/B12099779.png)

![1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B12099787.png)
![Rel-(3ar,4s,6s,7s,7as)-5-tert-butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyr](/img/structure/B12099791.png)
![3-Iodo-6-methoxy-1H-[1,5]naphthyridin-4-one](/img/structure/B12099792.png)

![4-Bromo-5-[(4-methoxyphenyl)methoxymethyl]-1,3-dimethyl-pyrazole](/img/structure/B12099797.png)


![2-[(Dimethylamino)methylene]cyclohexanone](/img/structure/B12099811.png)



